N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a thiazole ring, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the thiophene ring. The piperazine ring is introduced in the final steps, followed by the addition of the benzhydryl group. Common reagents used in these reactions include thionyl chloride, thiourea, and various amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents (methyl iodide) under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir.
Piperazine Derivatives: Compounds containing the piperazine ring, such as ciprofloxacin and sildenafil.
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxamide.
Uniqueness
N-(diphenylmethyl)-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-benzhydryl-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4OS2/c31-26(28-25(20-8-3-1-4-9-20)21-10-5-2-6-11-21)30-15-13-29(14-16-30)18-24-27-22(19-33-24)23-12-7-17-32-23/h1-12,17,19,25H,13-16,18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWXNXSNLNURCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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